molecular formula C14H19NO4S B2484152 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid CAS No. 418790-58-6

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Cat. No. B2484152
CAS RN: 418790-58-6
M. Wt: 297.37
InChI Key: UCFDVVVEEVSDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid, also known as AMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. AMBA has been shown to exhibit promising properties as an inhibitor of certain enzymes, making it a valuable tool for studying various biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining proper pH levels in the body.
Biochemical and Physiological Effects:
3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of pH levels in the body. It has also been shown to exhibit anti-cancer properties, making it a promising tool for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a valuable tool for studying various biochemical pathways and for developing new drugs. However, one limitation of using 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is its potential toxicity, which can be a concern when working with living cells or organisms.

Future Directions

There are a number of future directions for research involving 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. One potential area of study is the development of new drugs based on the structure of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. Another area of interest is the use of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid in cancer research, particularly in the development of new treatments for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with azepane and sodium sulfite to form the sulfonamide derivative. The final product is obtained by hydrolyzing the sulfonamide using sodium hydroxide.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of enzyme inhibition. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)17)10-13(11)20(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDVVVEEVSDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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